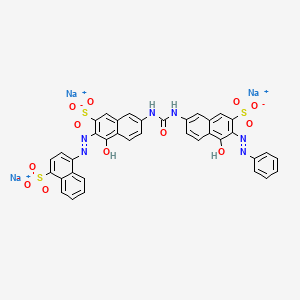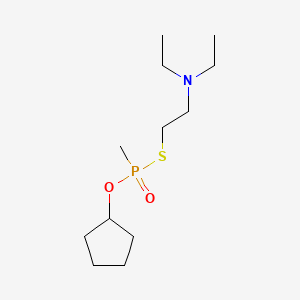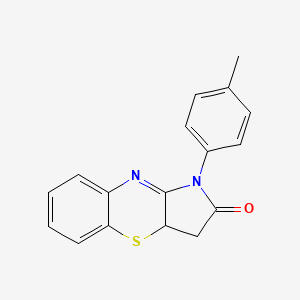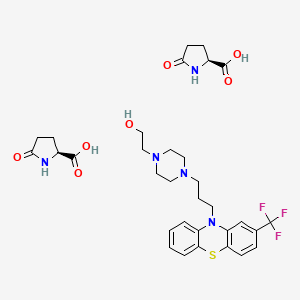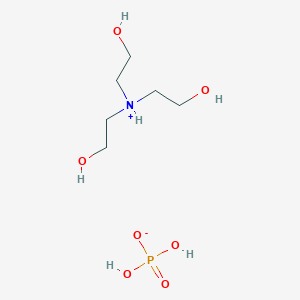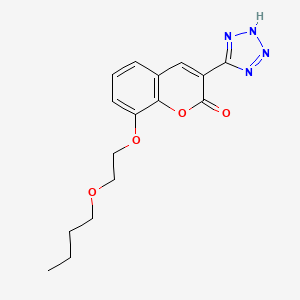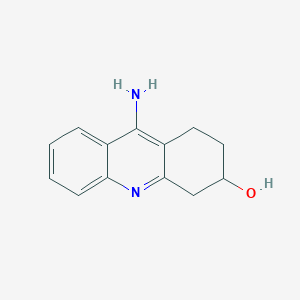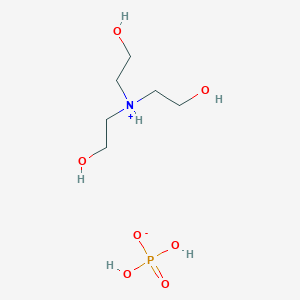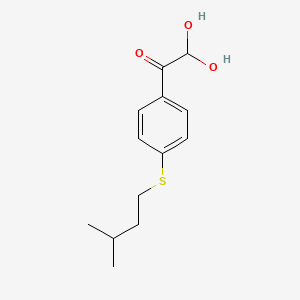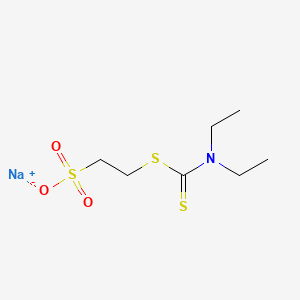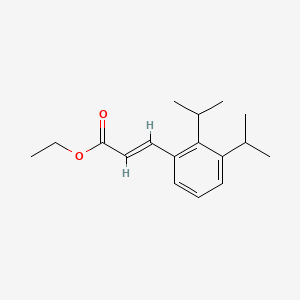
4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, an ethanamine group, and a pyridazinyl moiety substituted with a naphthalenyl group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazinyl Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Naphthalenyl Group: This step involves the substitution reaction where the naphthalenyl group is introduced to the pyridazinyl core.
Attachment of the Morpholineethanamine Moiety: This is typically done through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Morpholineethanamine derivatives: Compounds with similar structures but different substituents on the pyridazinyl or naphthalenyl groups.
Pyridazinyl compounds: Molecules containing the pyridazinyl core but lacking the morpholineethanamine moiety.
Naphthalenyl derivatives: Compounds with the naphthalenyl group but different core structures.
Uniqueness
4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
118270-01-2 |
|---|---|
Formule moléculaire |
C21H26Cl2N4O |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
4-methyl-N-(2-morpholin-4-ylethyl)-6-naphthalen-1-ylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C21H24N4O.2ClH/c1-16-15-20(19-8-4-6-17-5-2-3-7-18(17)19)23-24-21(16)22-9-10-25-11-13-26-14-12-25;;/h2-8,15H,9-14H2,1H3,(H,22,24);2*1H |
Clé InChI |
CIKJJFQKXLDBHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC4=CC=CC=C43.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


